3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol
Description
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at the C3 position and a chiral (1S)-1-phenylethylamino substituent at C2. The compound’s stereochemistry and fluorine content are critical to its physicochemical and biological properties. Fluorine atoms enhance metabolic stability and lipophilicity, while the phenylethyl group contributes to π-π interactions in receptor binding.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[[(1S)-1-phenylethyl]amino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3/t8-,10?/m0/s1 |
InChI Key |
WPRAZMSOEFRBNF-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(CO)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol typically involves the reaction of 3,3,3-trifluoropropene with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN)
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used
Scientific Research Applications
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-Amino-3,3,3-Trifluoro-2-(1H-Indol-3-yl)Propanoate
- Structural Differences : Replaces the hydroxyl and phenylethyl groups with an indole ring and ethyl ester.
- Biological Activity: Acts as an intermediate in organofluorine inhibitors of amyloid-beta self-assembly, suggesting fluorine’s role in disrupting protein aggregation .
- Physicochemical Properties : The indole moiety increases aromatic interactions but reduces solubility compared to the target compound’s hydroxyl group.
3,3,3-Trifluoro-2-((4-Methoxyphenyl)Amino)Propan-1-Ol (Compound 8)
- Structural Differences : Substitutes phenylethyl with 4-methoxyphenyl, introducing an electron-donating methoxy group.
- Physicochemical Data : NMR (¹H, ¹³C, ¹⁹F) and GC-MS data () indicate higher polarity due to the methoxy group, enhancing aqueous solubility compared to the target compound .
- Synthetic Insights : Prepared via nucleophilic substitution, suggesting the target compound could be synthesized using analogous amination strategies.
| Property | Target Compound | 4-Methoxyphenyl Derivative |
|---|---|---|
| Solubility (logP) | Estimated ~2.1 (lipophilic) | ~1.5 (higher polarity) |
| Stability | High (C–F bonds) | Moderate (methoxy oxidation) |
(S)-3,3,3-Trifluoro-2-(((R)-2-Hydroxy-1-Phenylethyl)Amino)Propan-1-Ol
- Structural Differences : Additional hydroxyl group on the phenylethyl substituent, altering hydrogen-bonding capacity.
- Stereochemical Impact : The (S,R) configuration () may enhance enantioselective binding to biological targets compared to the target compound’s (1S)-phenylethyl group .
- Applications: Similar fluorinated amino alcohols are explored in asymmetric synthesis and neuropharmacology.
| Property | Target Compound | (S,R)-Hydroxy-Phenylethyl Derivative |
|---|---|---|
| Hydrogen Bond Donors | 2 (–OH, –NH–) | 3 (–OH, –NH–, –OH) |
| Molecular Formula | C₁₁H₁₄F₃NO₂ | C₁₁H₁₄F₃NO₂ |
(1R,2S)-2-Amino-1-[3,5-Bis(Trifluoromethyl)Phenyl]Propan-1-Ol
- Structural Differences : Bis(trifluoromethyl)phenyl group increases fluorine content and steric bulk.
- Safety Considerations : Higher fluorine content may raise toxicity concerns, necessitating rigorous safety profiling.
| Property | Target Compound | Bis(Trifluoromethyl) Derivative |
|---|---|---|
| Fluorine Atoms | 3 | 6 |
| logP | ~2.1 | ~3.5 (estimated) |
3-Amino-1,1,1-Trifluoro-2-Methylpropan-2-Ol
- Structural Differences: Branched methyl group and amino substituent, reducing aromatic interactions.
- Applications : Hydrochloride salt (CAS 1334546-33-6) indicates use in ionic formulations, contrasting with the target compound’s neutral form .
| Property | Target Compound | 2-Methylpropan-2-Ol Derivative |
|---|---|---|
| Molecular Weight | ~249 g/mol | 161.12 g/mol |
| Formulation | Neutral | Ionic (HCl salt) |
Biological Activity
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol is a synthetic organic compound characterized by its unique trifluoromethyl and amino alcohol functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.
The molecular formula of this compound is C₁₁H₁₄F₃NO. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The amino alcohol moiety facilitates hydrogen bonding, influencing its pharmacological properties and binding affinity to various receptors and enzymes.
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances binding affinity to molecular targets.
- Amino Alcohol Moiety : Facilitates interactions through hydrogen bonding.
These characteristics suggest that the compound may serve as a lead structure for designing therapeutics targeting specific biological pathways.
Interaction Studies
Research has focused on understanding how this compound interacts with various biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how effectively the compound binds to specific enzymes or receptors.
- Selectivity Profiling : Determining the compound's specificity towards different biological targets.
Such investigations are crucial for elucidating the mechanism of action and potential therapeutic effects of the compound.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been a focal point in recent research. Variations in substituents at specific positions have shown to influence the potency and selectivity of compounds similar to this compound against cancer cells. For instance, introducing tertiary amine side chains has been linked to improved cytotoxic effects .
Table of Biological Activities
| Activity | Description |
|---|---|
| Binding Affinity | Enhanced due to trifluoromethyl group; facilitates interaction with targets |
| Cytotoxicity | Potential anticancer activity; further studies required |
| Selectivity | Specific interactions with certain receptors/enzyme systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
